2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid
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Overview
Description
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid typically involves multiple steps, starting with the formation of the spirocyclic core. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the spirocyclic intermediate to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in modulating the reactivity of the compound, allowing for selective reactions at the amine group. The spirocyclic structure provides unique steric and electronic properties that influence its interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Tert-butoxycarbonyl)-5-oxaspiro[3.4]octan-6-yl)acetic acid: Similar structure but with an oxygen atom in the spirocyclic ring.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
The uniqueness of 2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid lies in its spirocyclic structure and the presence of the Boc protecting group. These features confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octan-5-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(9-15)6-4-5-10(14)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
RUBZEGFFOHZBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2CC(=O)O |
Origin of Product |
United States |
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